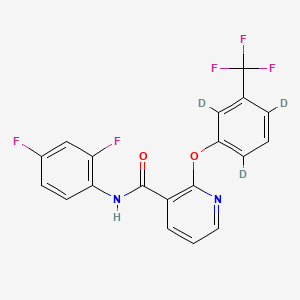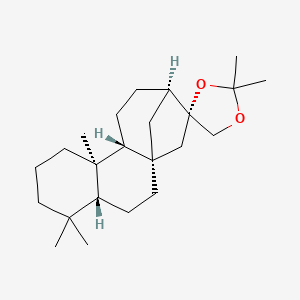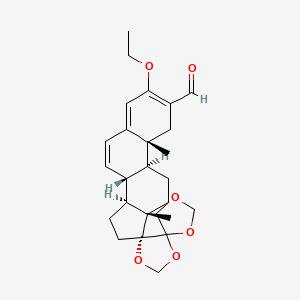
CID 101276845
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 101276845 is a complex organic compound with the molecular formula C26H34O6 and a molecular weight of 442.545 g/mol . This compound is characterized by its unique structure, which includes multiple methylenebisoxy groups and a pregna-triene backbone. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 101276845 involves multiple steps, starting from simpler steroidal precursorsTypical reagents used in these reactions include ethyl iodide, formaldehyde, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized facilities equipped to handle complex organic syntheses. The process involves large-scale reactions under stringent conditions to ensure high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
CID 101276845 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction typically yields alcohols.
Aplicaciones Científicas De Investigación
CID 101276845 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of hormonal disorders and certain types of cancer.
Mecanismo De Acción
The mechanism of action of CID 101276845 involves its interaction with specific molecular targets, such as steroid receptors and enzymes involved in steroid metabolism. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways and molecular interactions are still under investigation, but it is believed to involve binding to receptor sites and altering gene expression .
Comparación Con Compuestos Similares
Similar Compounds
CID 101276845: Unique due to its specific functional groups and structure.
3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde: Similar in having multiple ethoxy groups but differs in the core structure and applications.
Uniqueness
The uniqueness of this compound lies in its complex structure, which allows for diverse chemical reactivity and potential biological activity. Its specific arrangement of functional groups makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
19669-94-4 |
|---|---|
Fórmula molecular |
C26H34O6 |
Peso molecular |
442.552 |
InChI |
InChI=1S/C26H34O6/c1-4-29-22-11-18-5-6-19-20(23(18,2)12-17(22)13-27)7-9-24(3)21(19)8-10-25(24)26(32-16-30-25)14-28-15-31-26/h5-6,11,13,19-21H,4,7-10,12,14-16H2,1-3H3/t19-,20+,21+,23+,24+,25-,26?/m1/s1 |
Clave InChI |
YSYMYVUTMSPNQK-KOZDBXFYSA-N |
SMILES |
CCOC1=C(CC2(C3CCC4(C(C3C=CC2=C1)CCC45C6(COCO6)OCO5)C)C)C=O |
Sinónimos |
3-Ethoxy-17,20:20,21-bis(methylenebisoxy)pregna-2,4,6-triene-2-carbaldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


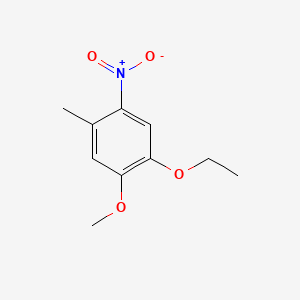
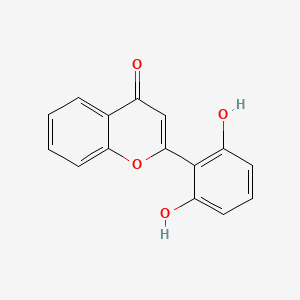

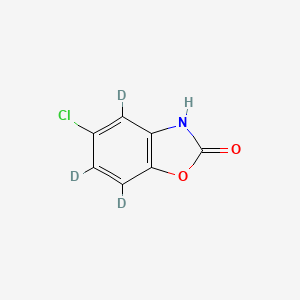
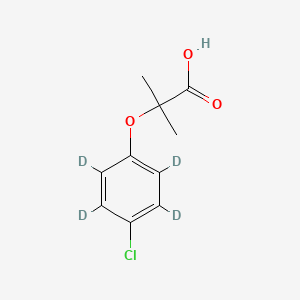
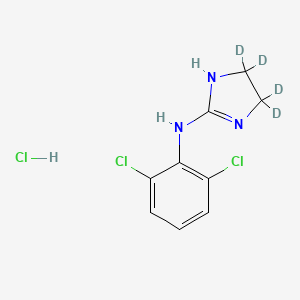
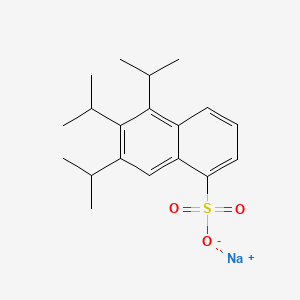
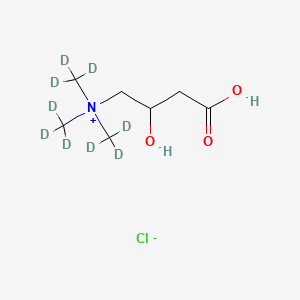
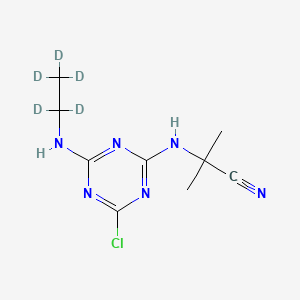
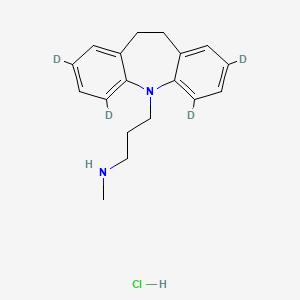
![2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one](/img/structure/B562988.png)
